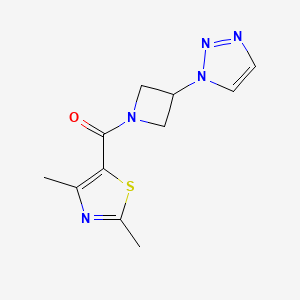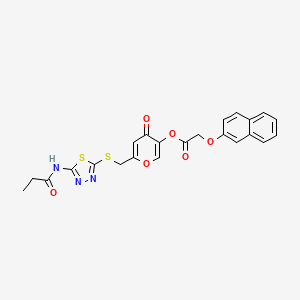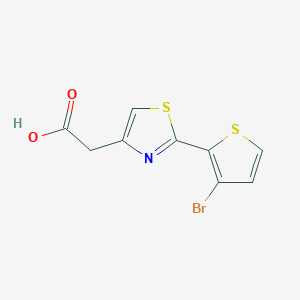![molecular formula C17H13N3OS2 B2528829 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide CAS No. 1795210-45-5](/img/structure/B2528829.png)
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide" is a heterocyclic compound that features an imidazo[2,1-b]thiazole moiety linked to a phenyl group, which is further connected to a thiophene ring through an acetamide linker. This type of compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antitumor properties, as seen in various synthesized derivatives with similar structures .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the reaction of key precursors with various reagents to form a diverse set of products. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield a cyanoacetamide derivative, which can then be transformed into different heterocyclic derivatives, including those with thiophene and thiazole rings . The synthetic pathways often rely on regioselective attacks and cyclization, with one-pot reactions under mild conditions being common, which is advantageous for yield and convenience .
Molecular Structure Analysis
The molecular structure of compounds similar to the one often includes multiple heterocyclic rings, such as imidazopyridine, benzothiazole, and thiazolidine, which are known to contribute to the biological activity of the molecules . The presence of these rings can influence the electronic distribution and steric factors, which are crucial for the interaction with biological targets.
Chemical Reactions Analysis
Compounds with acetamide groups can undergo various chemical reactions, including cyclization and nucleophilic attacks, to form a wide range of heterocyclic derivatives . The reactivity of these compounds can be manipulated by the choice of reagents and reaction conditions, leading to the formation of structures such as thiadiazoles, thiophenes, and pyrazoles . These reactions are essential for diversifying the chemical space and enhancing the biological properties of the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and acidity, are influenced by their molecular structure. For example, the pKa values of related N-(benzothiazole-2-yl)acetamide derivatives have been determined, indicating the protonation sites and the relative acidity of different nitrogen atoms within the heterocyclic rings . These properties are important for the pharmacokinetic behavior of the compounds and can affect their absorption, distribution, metabolism, and excretion (ADME) profiles.
Scientific Research Applications
Anticancer and Antitumor Applications
Several studies have synthesized derivatives of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide to evaluate their potential antitumor and anticancer activities. For instance, Yurttaş et al. (2015) synthesized benzothiazole derivatives bearing different heterocyclic ring systems, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Similarly, Duran and Demirayak (2012) focused on imidazolylthio acetamide derivatives, which exhibited reasonable anticancer activity, especially against melanoma-type cell lines (Duran & Demirayak, 2012).
Antimicrobial Activity
The antimicrobial properties of compounds related to N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide have been explored in several studies. Fahim and Ismael (2019) investigated the antimicrobial activity of novel sulphonamide derivatives, which displayed good efficacy against various strains (Fahim & Ismael, 2019). Additionally, compounds synthesized by Gullapelli, Thupurani, and Brahmeshwari (2014) were tested for antibacterial activity, highlighting the potential for systematic investigation into the biological activities of such derivatives (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Optoelectronic Properties
Research by Camurlu and Guven (2015) delved into the optoelectronic properties of thiazole-based polythiophenes, indicating the utility of these compounds in electronic applications. Their work demonstrated the potential of thiazole-containing monomers for use in electrochemical polymerization and the investigation of conducting polymers (Camurlu & Guven, 2015).
pKa Determination and Drug Precursors
The study of pKa values and the synthesis of drug precursors are crucial for understanding the chemical behavior and potential therapeutic applications of these compounds. Duran and Canbaz (2013) focused on the pKa determination of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, providing valuable insights into their chemical reactivity (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c21-16(9-12-5-7-22-11-12)18-14-4-2-1-3-13(14)15-10-20-6-8-23-17(20)19-15/h1-8,10-11H,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKQKCSUXLXQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2528747.png)

amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2528751.png)
![N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2528753.png)


![N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2528759.png)
![N-(2-Hydroxy-2-naphthalen-1-ylethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2528761.png)

![3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2528764.png)
![5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528766.png)

